molecular formula C7H10BrNO B2553459 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole CAS No. 1517335-02-2

3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole

Cat. No.: B2553459
CAS No.: 1517335-02-2
M. Wt: 204.067
InChI Key: MYTIFBXDXDDMJB-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is a heterocyclic organic compound with a unique structure that includes a bromomethyl group, an ethyl group, and a methyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 5-ethyl-4-methyl-1,2-oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction selectively introduces a bromomethyl group at the 3-position of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 3-(azidomethyl)-5-ethyl-4-methyl-1,2-oxazole, while oxidation with potassium permanganate can introduce a carboxyl group at the 3-position.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The bromomethyl group can serve as a reactive site for covalent modification of biological targets, while the oxazole ring can interact with hydrophobic pockets or hydrogen bond donors/acceptors in the target protein .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)-5-ethyl-4-methyl-1,2-oxazole
  • 3-(Iodomethyl)-5-ethyl-4-methyl-1,2-oxazole
  • 3-(Hydroxymethyl)-5-ethyl-4-methyl-1,2-oxazole

Uniqueness

3-(Bromomethyl)-5-ethyl-4-methyl-1,2-oxazole is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs.

Properties

IUPAC Name

3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrNO/c1-3-7-5(2)6(4-8)9-10-7/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTIFBXDXDDMJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)CBr)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1517335-02-2
Record name 3-(bromomethyl)-5-ethyl-4-methyl-1,2-oxazole
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